molecular formula C9H12O2 B073099 1-methoxy-4-(methoxymethyl)benzene CAS No. 1515-81-7

1-methoxy-4-(methoxymethyl)benzene

Cat. No.: B073099
CAS No.: 1515-81-7
M. Wt: 152.19 g/mol
InChI Key: RSOYRXBYZFBWFS-UHFFFAOYSA-N
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Description

1-methoxy-4-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound p-(Methoxymethyl)anisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37490. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomass Combustion and Gasification :

    • Anisole has been used as a surrogate for primary tar from lignin pyrolysis to study the gas-phase chemistry of methoxyphenol conversion, crucial in mitigating emissions from wood combustion and reducing tar formation during gasification (Nowakowska et al., 2014).
  • Catalysis and Decomposition :

    • The transmethylation reaction has been identified as an initial step in the thermal decomposition of anisole over HZSM-5 zeolite catalysts, which is significant for producing phenolic compounds (Zhang et al., 2016).
    • In acetylation reactions, p-Methoxyacetophenone is formed from anisole and acetic anhydride over HBEA zeolite. The study also discusses catalyst deactivation due to product retention and pore blockage (Rohan et al., 1998).
  • Separation and Recovery :

    • Research on the separation of anisole from liquid reaction mixtures through solvent extraction and distillation underlines its significant demand in the chemical, pharmaceutical, and other industries (Vani et al., 2021).
  • Organic Synthesis :

    • Anisole undergoes bifunctional transalkylation and hydrodeoxygenation over a Pt/HBeta catalyst, converting it to gasoline-range molecules, which is a relevant process for biomass lignin conversion (Zhu et al., 2011).
    • The Friedel–Crafts acylation of anisole with acetic anhydride catalyzed by heteropoly acids results in high yields of methoxyacetophenone, highlighting its role in acylation reactions (Kaur et al., 2002).
  • Physical Properties and Analysis :

    • The structure of anisole at 100 K, determined by single-crystal X-ray analysis, reveals its conformation and packing motif, which is important for understanding its properties in solid-state (Seidel & Goddard, 2015).
  • Other Applications :

    • Studies have also been conducted on the oxidation of anisole, its role in pyrolysis, and its application in plant growth regulation, demonstrating its versatility in various scientific domains.

Safety and Hazards

P-(Methoxymethyl)anisole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness .

Properties

IUPAC Name

1-methoxy-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYRXBYZFBWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061743
Record name p-(Methoxymethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-81-7
Record name 1-Methoxy-4-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxymethylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1515-81-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37490
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methoxy-4-(methoxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-(Methoxymethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(methoxymethyl)anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-METHOXYMETHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563PH7T92V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the bioactivity of 2-chloro-1-methoxy-4-(methoxymethyl)benzene isolated from Dactylellina haptotyla YMF1.03409?

A1: Research indicates that 2-chloro-1-methoxy-4-(methoxymethyl)benzene, along with other isolated compounds from Dactylellina haptotyla YMF1.03409, did not exhibit significant nematicidal activity against the nematodes Meloidogyne incognita and Panagrellus redivivus. [] This suggests that this specific compound might not be the primary contributor to the fungus's nematode-trapping mechanism. Further research is needed to explore its potential roles within the fungus and other possible bioactivities.

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